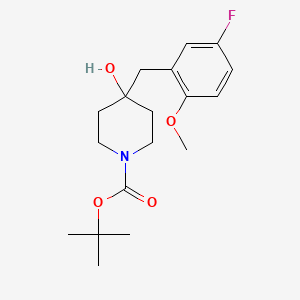
3-Fluoro-5-(2-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(2-methylthiophenyl)phenol, referred to as 3-FMP, is an organofluorine compound with a wide range of applications in both scientific research and industry. 3-FMP is a colorless, odorless solid with a molecular weight of 206.2 g/mol. It is soluble in most organic solvents, including ethanol, chloroform, and dimethyl sulfoxide (DMSO). The compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fluoropolymers. It has also been used as a catalyst in various organic reactions. In addition, 3-FMP has been used in the synthesis of various fluorinated compounds and as a reagent in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 3-FMP is not well understood. However, it is believed that the compound acts as an acid catalyst in organic reactions. In the trifluoromethanesulfonic acid-mediated reaction, the trifluoromethanesulfonic acid acts as a proton donor, which facilitates the reaction of the 2-methylthiophenol with the trifluoromethanesulfonic acid. The reaction is believed to proceed via a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FMP are not well understood. However, the compound has been found to be non-toxic and non-irritating. In addition, 3-FMP has been found to be non-mutagenic, non-carcinogenic, and non-teratogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 3-FMP in lab experiments include its low cost, easy availability, and its ability to act as an acid catalyst in organic reactions. The limitations of using 3-FMP include its instability in the presence of light and air, and its low solubility in water.
Future Directions
There are a number of potential future directions for the use of 3-FMP. These include the development of new synthetic methods for the synthesis of fluorinated compounds, the development of new catalysts for organic reactions, and the development of new reagents for the synthesis of organic compounds. In addition, 3-FMP could be used in the development of new pharmaceuticals, agrochemicals, and fluoropolymers. Finally, 3-FMP could be used in the development of new analytical methods for the detection and quantification of fluorinated compounds.
Synthesis Methods
3-FMP can be synthesized by the reaction of 2-methylthiophenol with trifluoromethanesulfonic acid. This method is known as the trifluoromethanesulfonic acid-mediated reaction. The reaction is carried out in a two-phase system, consisting of an aqueous phase and an organic phase. The aqueous phase contains the trifluoromethanesulfonic acid and the organic phase contains the 2-methylthiophenol. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete after a few hours, and the product is purified by column chromatography.
Scientific Research Applications
3-FMP has a wide range of applications in scientific research. It has been used in the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated pharmaceuticals. It has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction. In addition, 3-FMP has been used as a reagent in the synthesis of organic compounds.
properties
IUPAC Name |
3-fluoro-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLWOSVBZICDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187392-78-5 |
Source


|
| Record name | 5-Fluoro-2′-(methylthio)[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187392-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)









